

Introduction to Cupric Tartrate Coordination Polymers

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Compound of Interest

Compound Name: Cupric tartrate

Cat. No.: B1604005

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Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands, creating extended one-, two-, or three-dimensional networks. **Cupric tartrate** coordination polymers, specifically, utilize copper(II) ions and tartrate ligands. The tartrate ligand, derived from tartaric acid, is a versatile building block due to its multiple coordination sites (carboxyl and hydroxyl groups), which can lead to diverse structural architectures.^[1]

These polymers have garnered interest for their potential applications in various fields, including catalysis, magnetism, and notably, in biomedical applications.^[1] The inherent biological activity of copper and the ability to form stable, porous frameworks make these coordination polymers promising candidates for drug delivery systems.^{[2][3]}

Synthesis Methodologies

Two primary methods for the synthesis of the chiral 2D coordination polymer with the general formula $\{[\text{Cu}_2(\text{tart})_2(\text{H}_2\text{O})_2] \cdot 4\text{H}_2\text{O}\}_n$ are prevalent in the literature: hydrothermal synthesis and slow evaporation.

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. This method is known for producing high-quality crystals.

Experimental Protocol:

A detailed experimental protocol for the hydrothermal synthesis of $\{[\text{Cu}_2(\text{C}_4\text{H}_4\text{O}_6)_2(\text{H}_2\text{O})_2] \cdot 4\text{H}_2\text{O}\}$ is as follows:

- **Reactant Preparation:** Freshly prepared Copper(II) hydroxide ($\text{Cu}(\text{OH})_2$, 0.049 g, 0.5 mmol) and tartaric acid ($\text{C}_4\text{H}_6\text{O}_6$, 0.15 g, 1.0 mmol) are mixed in ethanol.
- **Reaction Setup:** The mixture is sealed in a 30-mL stainless steel reactor lined with Teflon.
- **Reaction Conditions:** The reactor is heated to 150°C for 12 hours.
- **Product Formation:** During this period, light blue crystals of the title complex are formed.
- **Isolation and Yield:** The crystals are collected, washed, and dried. The reported yield for this method is 37%.

Slow Evaporation Method

The slow evaporation technique is a straightforward method for growing single crystals from a solution at room temperature. The solvent is allowed to evaporate slowly over time, leading to the gradual formation of crystals.

Experimental Protocol:

A detailed experimental protocol for the synthesis of $\{[\text{Cu}_2(\text{tart})_2(\text{H}_2\text{O})_2] \cdot 4\text{H}_2\text{O}\}_n$ by slow evaporation is as follows:

- **Solution Preparation:** An aqueous solution of Copper(II) nitrate trihydrate ($\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$, 120 mg, 0.5 mmol) in 5 mL of water is prepared.
- **Ligand and Modulator Solution:** A separate solution of tartaric acid (150 mg, 1 mmol) in 20 mL of water and acridine (358 mg, 2 mmol) in 5 mL of methanol is prepared.
- **Mixing:** The copper nitrate solution is added to the tartaric acid and acridine solution with stirring.
- **Reaction Conditions:** The resulting solution is gently heated to 80°C for 1 hour.

- Crystallization: The solution is then allowed to stand at room temperature for 2 weeks, during which time the solvent slowly evaporates, leading to the formation of prism-blue crystals.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data from the described synthesis methods for easy comparison.

Table 1: Synthesis Parameters

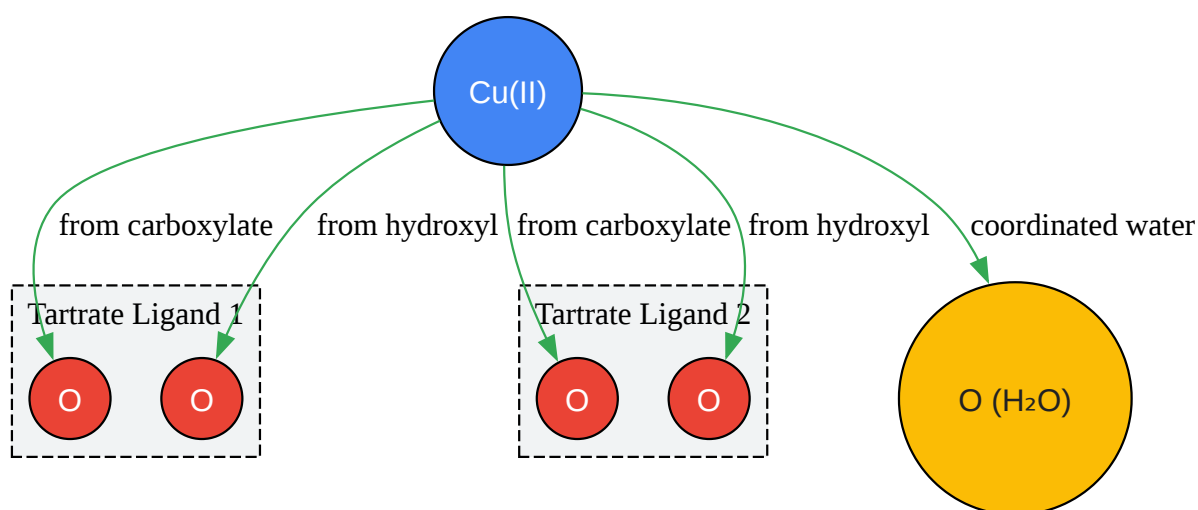
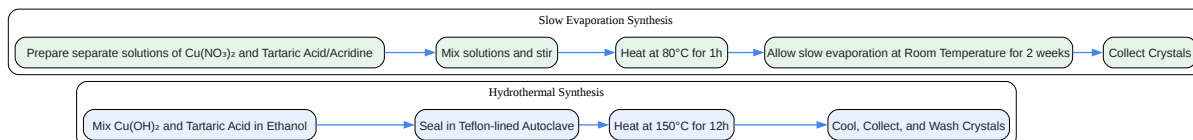
Parameter	Hydrothermal Synthesis	Slow Evaporation Method
Copper Source	Cu(OH) ₂	Cu(NO ₃) ₂ ·3H ₂ O
Ligand	Tartaric Acid	Tartaric Acid
Solvent	Ethanol/Water	Water/Methanol
Temperature	150°C	80°C (initial), then Room Temp.
Reaction Time	12 hours	1 hour (initial), then 2 weeks
Yield	37%	Not explicitly reported

Table 2: Elemental Analysis Data for {[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O}_n

Element	Theoretical %	Experimental % (Hydrothermal)	Experimental % (Slow Evaporation)
Carbon (C)	18.21	18.08	18.04
Hydrogen (H)	3.51	3.79	3.78

Visualization of Experimental Workflow and Structural Aspects

The following diagrams, created using the DOT language, illustrate the experimental workflows and the coordination environment of the copper ions.



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